4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a hybrid heterocyclic compound combining a pyranone core, a 1,3,4-thiadiazole moiety, and a coumarin (2H-chromene) ester. The pyranone ring (4-oxo-4H-pyran) is substituted at the 6-position with a methylthio group linked to a 5-propionamido-1,3,4-thiadiazol-2-yl unit. The 3-position of the pyranone is esterified with a 2-oxo-2H-chromene-3-carboxylate group, which introduces a fused coumarin system.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7S2/c1-2-17(26)22-20-23-24-21(33-20)32-10-12-8-14(25)16(9-29-12)31-19(28)13-7-11-5-3-4-6-15(11)30-18(13)27/h3-9H,2,10H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDLUYXIRCCNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that incorporates a pyran ring and a thiadiazole moiety. This structural combination suggests significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.
Structural Characteristics
The molecular formula of the compound is C18H18N4O5S , with a molecular weight of approximately 402.48 g/mol . The unique features of its structure include:
| Structural Feature | Description |
|---|---|
| Pyran Ring | A six-membered heterocyclic compound that contributes to biological activity. |
| Thiadiazole Moiety | Known for its diverse biological properties, including antimicrobial and anticancer activities. |
| Carboxylate Group | Enhances solubility and may influence the compound's interaction with biological targets. |
Biological Activities
Research indicates that compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate exhibit a range of biological activities:
- Antimicrobial Activity : The thiadiazole component has been associated with significant antibacterial properties. Studies have shown that derivatives of thiadiazole exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Compounds containing the chromene scaffold have demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through mechanisms such as tubulin polymerization interference . For instance, analogs of chromenes have been reported to trigger cell cycle arrest and apoptosis in cancer cell lines .
- Antidiabetic Effects : Some derivatives have shown promise in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels . The structural modifications in compounds like this one can lead to improved pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Synthesis and Antibacterial Activity : A study focused on synthesizing derivatives of benzopyran-thiadiazole hybrids reported significant antibacterial activity against Gram-positive and Gram-negative bacteria . This reinforces the potential of similar structures in developing new antimicrobial agents.
- Anticancer Mechanisms : Research highlighted that certain chromene derivatives could inhibit cancer cell proliferation by promoting apoptosis through caspase activation pathways . The study emphasized the importance of structural diversity in enhancing anticancer efficacy.
Comparison with Similar Compounds
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-fluorobenzoate (CAS 896018-32-9)
- Molecular Formula : C₁₈H₁₄FN₃O₅S₂
- Molecular Weight : 435.5 g/mol
- Key Differences: Replaces the coumarin-3-carboxylate with a 3-fluorobenzoate.
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate (CAS 896019-16-2)
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate (CAS 877642-71-2)
- Molecular Formula : C₂₂H₁₇N₃O₇S₃
- Molecular Weight : 531.6 g/mol
- Key Differences : Replaces propionamido with thiophene-2-carboxamido on the thiadiazole and uses a 3,4-dimethoxybenzoate ester. The methoxy groups improve solubility, while the thiophene may modulate π-π stacking interactions .
Functional Group Comparisons
Coumarin vs. Benzoate Esters
- Electronic Effects : The coumarin-3-carboxylate in the target compound features an extended π-conjugated system (due to the fused lactone ring), enhancing UV absorption and fluorescence properties compared to simpler benzoates .
- Biological Activity : Coumarins are associated with anticoagulant and antimicrobial activities, whereas fluorinated/nitrobenzoates may target enzymes like cyclooxygenase or nitroreductases .
Thiadiazole Substituents
- Propionamido vs. In contrast, the thiophene-carboxamido analogue (CAS 877642-71-2) introduces aromaticity, which may enhance binding to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Predictions
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiadiazole and chromene moieties in this compound?
- Methodological Answer : The thiadiazole ring can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under acidic conditions, as demonstrated in Biginelli-like reactions (e.g., using phosphoryl oxychloride for cyclization) . The chromene core is typically formed via Pechmann condensation between substituted phenols and β-keto esters, with sulfuric acid or ionic liquids as catalysts. Post-functionalization (e.g., introducing the propionamido group) requires careful control of stoichiometry to avoid overacylation .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Multi-spectral analysis is critical:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., chromene C-3 carboxylate at δ ~160-165 ppm) and thiadiazole sulfur connectivity.
- IR : Confirm carbonyl stretches (4-oxo pyran at ~1700 cm⁻¹, chromene-2-one at ~1650 cm⁻¹).
- X-ray crystallography : Resolve steric clashes between the thiadiazole and chromene groups, as seen in analogous pyran-pyrimidine hybrids .
Q. What are common solubility challenges for this compound, and how can they be addressed experimentally?
- Methodological Answer : The compound’s hydrophobicity (due to aromatic and heterocyclic groups) often limits solubility in aqueous buffers. Solutions include:
- Co-solvents : Use DMSO or DMF (<10% v/v) for in vitro assays.
- Micellar encapsulation : Non-ionic surfactants like Tween-80 improve dispersion in biological media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Reaction conditions : Elevated temperatures (>100°C) may degrade the thiadiazole moiety, reducing yields. Optimize via microwave-assisted synthesis (shorter reaction times, controlled heating) .
- Purification : Column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) improves separation of polar byproducts .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : Focus on modular modifications:
- Thiadiazole substitution : Replace propionamido with acetyl or benzamido groups to assess hydrogen-bonding impacts on target binding .
- Chromene carboxylate esterification : Test ethyl vs. methyl esters for metabolic stability in hepatic microsomal assays .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (MTT on cancer cell lines) to correlate substituent effects with activity .
Q. How can computational tools predict degradation pathways or stability under varying storage conditions?
- Methodological Answer :
- DFT calculations : Model hydrolytic cleavage of the ester linkage (chromene-3-carboxylate) under acidic/alkaline conditions.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-UV. Predictive databases like Reaxys or BKMS_METABOLIC identify labile bonds .
Q. What strategies mitigate polymorphism issues during crystallization for X-ray studies?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., CH₃CN/EtOH) to favor monoclinic crystal systems (space group P2₁/c, common in chromene derivatives).
- Seeding : Introduce microcrystals of analogous compounds to guide lattice formation .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled across studies?
- Methodological Answer :
- Solvent/temperature standardization : Re-run spectra in deuterated DMSO at 25°C to match literature conditions.
- Dynamic effects : Rotameric states of the thioether methylene group (-SCH₂-) may cause splitting; use variable-temperature NMR to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
